molecular formula C20H24N4 B14872860 6-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine

6-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine

Cat. No.: B14872860
M. Wt: 320.4 g/mol
InChI Key: LXXBXSZDZHUDEI-UHFFFAOYSA-N
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Description

6-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available starting materials One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine or methyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

6-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of critical biological processes in pathogens or cancer cells. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound with similar biological activities.

    Imidazo[4,5-b]pyridine: Another isomer with distinct pharmacological properties.

    Imidazo[4,5-c]pyridine: Known for its use as a GABA receptor agonist.

Uniqueness

6-Methyl-3-piperazin-1-yl-methyl-2-p-tolyl-imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its therapeutic potential. The presence of the piperazine and methyl groups contributes to its ability to interact with a wide range of molecular targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C20H24N4

Molecular Weight

320.4 g/mol

IUPAC Name

6-methyl-2-(4-methylphenyl)-3-(piperazin-1-ylmethyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C20H24N4/c1-15-3-6-17(7-4-15)20-18(14-23-11-9-21-10-12-23)24-13-16(2)5-8-19(24)22-20/h3-8,13,21H,9-12,14H2,1-2H3

InChI Key

LXXBXSZDZHUDEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CN4CCNCC4

Origin of Product

United States

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